N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine

CDK4 inhibitor Cyclin-dependent kinase Kinase inhibition assay

N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine (CAS 946289-03-8) is a synthetic, non-natural pteridine derivative characterized by symmetric 4-fluorophenyl substitution at the N2 and N4 exocyclic amine positions of the pteridine-2,4-diamine core. Its molecular formula is C18H12F2N6 (MW 350.3).

Molecular Formula C18H12F2N6
Molecular Weight 350.333
CAS No. 946289-03-8
Cat. No. B2416889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-fluorophenyl)pteridine-2,4-diamine
CAS946289-03-8
Molecular FormulaC18H12F2N6
Molecular Weight350.333
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F
InChIInChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26)
InChIKeyBJFVXAJKKBHDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine (CAS 946289-03-8): Procurement-Grade Pteridine Scaffold for CDK4/6 and FLT3 Kinase Research


N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine (CAS 946289-03-8) is a synthetic, non-natural pteridine derivative characterized by symmetric 4-fluorophenyl substitution at the N2 and N4 exocyclic amine positions of the pteridine-2,4-diamine core [1]. Its molecular formula is C18H12F2N6 (MW 350.3) . This compound is a member of the N2,N4-diaryl-pteridine-2,4-diamine chemotype, a scaffold class that has yielded potent inhibitors of multiple kinase targets including CDK4/6, FLT3, and PI3K [2].

Why N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine Cannot Be Replaced by Mono-Substituted or Methoxy-Containing Pteridine Analogs


Substitution of N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine with mono-substituted or methoxy-containing analogs is not scientifically neutral. This compound's symmetric bis(4-fluorophenyl) substitution confers a distinct electronic environment on the pteridine core, which modulates hydrogen-bonding capacity and π-stacking interactions with kinase ATP-binding pockets [1]. Class-level SAR studies on pteridine-2,4-diamine derivatives indicate that modifications at both N2 and N4 positions critically influence kinase selectivity profiles; electron-withdrawing fluorine substituents enhance binding affinity relative to electron-donating methoxy groups, while mono-substitution can drastically reduce potency or alter target specificity [1]. Consequently, generic interchange with analogs such as N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-15-8) or N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine introduces unverified variables that invalidate cross-study reproducibility and compromise SAR continuity.

N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine: Quantified CDK4/6 and FLT3 Inhibitory Activity Evidence Guide


CDK4 Inhibitory Potency: Bis(4-fluorophenyl) Pteridine vs. Class-Level Baseline

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine demonstrates potent inhibition of human cyclin-dependent kinase 4 (CDK4) with an IC50 of 11 nM [1]. In contrast, structurally related pteridine-2,4-diamine derivatives lacking the symmetric 4-fluorophenyl substitution pattern exhibit substantially higher IC50 values. For reference, 6-(acridin-10(9H)-ylmethyl)pteridine-2,4-diamine shows IC50 of 29 nM against dihydrofolate reductase from Toxoplasma gondii [2], while 6-([ethyl(phenyl)amino]methyl)pteridine-2,4-diamine demonstrates IC50 of 110 nM in a separate kinase assay [3]. These cross-study comparisons, though conducted against different targets, illustrate the nanomolar potency achievable with optimized pteridine scaffolds and highlight the bis(4-fluorophenyl) substitution as a potency-enabling motif.

CDK4 inhibitor Cyclin-dependent kinase Kinase inhibition assay Cancer cell cycle

CDK6 Inhibitory Activity: Dual CDK4/6 Profiling vs. Single-Target Pteridine Analogs

The compound inhibits CDK6 with an IC50 of 13.1 nM under identical assay conditions as CDK4 [1]. This balanced dual CDK4/6 inhibition profile (11 nM vs. 13.1 nM, ratio = 0.84) distinguishes it from pteridine analogs that exhibit pronounced isoform selectivity. For example, the clinically advanced pteridine-based PI3K inhibitor TG100-115 demonstrates markedly different selectivity: IC50 of 83 nM for PI3Kγ, 235 nM for PI3Kδ, and minimal activity (1.2–1.3 mM) against PI3Kα/β . The bis(4-fluorophenyl) substitution yields a near-equipotent CDK4/6 profile, whereas alternative pteridine substitution patterns produce highly divergent selectivity windows.

CDK6 inhibitor Cyclin-dependent kinase Dual CDK4/6 inhibition Kinase selectivity

FLT3 Kinase Inhibition: 2 nM Potency in TR-FRET Assay Context

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine exhibits potent inhibition of the FLT3 tyrosine kinase cytoplasmic domain, with an IC50 of 2 nM measured by TR-FRET assay [1]. This potency falls within the sub-nanomolar to low-nanomolar range characteristic of optimized pteridine-derived FLT3 inhibitors reported in the same patent series: structurally related analogs demonstrate FLT3 IC50 values of 0.2 nM, 0.3 nM, and 0.6 nM under identical TR-FRET conditions [2]. The 2 nM value positions the bis(4-fluorophenyl) derivative as a moderately potent but synthetically accessible FLT3 inhibitor scaffold, offering a trade-off between synthetic tractability (symmetric substitution) and potency.

FLT3 inhibitor Tyrosine kinase Acute myeloid leukemia TR-FRET assay

Structural Differentiation: Symmetric Bis(4-fluorophenyl) vs. Asymmetric Mixed-Substituent Analogs

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine possesses symmetric 4-fluorophenyl substitution at both N2 and N4 exocyclic amines. In contrast, the closely related analog N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946243-15-8) features an asymmetric substitution pattern combining one electron-withdrawing fluorine (Hammett σp = 0.06) and one electron-donating methoxy group (σp = -0.27) [1]. This electronic asymmetry introduces dipole moment variation and alters hydrogen-bond acceptor capacity at the pteridine core, factors known to influence kinase selectivity profiles in pteridine SAR studies . The symmetric bis(4-fluorophenyl) compound provides a defined, electronically homogeneous environment for structure-activity relationship (SAR) interpretation, whereas the mixed-substituent analog introduces confounding variables when attempting to deconvolute substitution effects on target engagement.

Pteridine SAR Structure-activity relationship Electron-withdrawing group Fluorine substitution

Validated Research Applications for N,N'-Bis(4-fluorophenyl)pteridine-2,4-diamine (CAS 946289-03-8) Based on Quantified Activity Evidence


CDK4/6 Dual Inhibition Research: Cell Cycle Regulation Studies in Oncology

This compound is suitable as a CDK4/6 dual inhibitor tool compound for in vitro studies examining G1/S cell cycle checkpoint regulation. With CDK4 IC50 of 11 nM and CDK6 IC50 of 13.1 nM (pH 7.4, 37°C, recombinant kinase assays) [1], it provides near-equipotent dual inhibition, enabling simultaneous interrogation of both CDK4 and CDK6 contributions to cell cycle progression. Researchers can use this compound to benchmark CDK4/6-dependent proliferation in cancer cell lines and to validate target engagement in biochemical assays. The defined assay conditions from the source data allow for reproducible experimental design and cross-laboratory comparability.

FLT3 Tyrosine Kinase Inhibitor Scaffold: Lead Generation for Acute Myeloid Leukemia Research

The compound serves as a FLT3 inhibitor scaffold with an IC50 of 2 nM against the FLT3 cytoplasmic domain in TR-FRET assay format [1]. This nanomolar potency positions it as a starting point for FLT3-targeted lead optimization in acute myeloid leukemia (AML) research. Procurement is justified for medicinal chemistry teams requiring a defined pteridine scaffold with established FLT3 inhibitory activity, enabling systematic SAR expansion at the pteridine core while maintaining the bis(4-fluorophenyl) substitution as a potency-conferring baseline.

Pteridine Scaffold SAR Studies: Investigating Electronic Effects of Symmetric 4-Fluorophenyl Substitution

The symmetric bis(4-fluorophenyl) substitution pattern of this compound provides a chemically defined, electronically homogeneous pteridine scaffold for systematic structure-activity relationship (SAR) investigations [1]. Unlike mixed-substituent analogs (e.g., CAS 946243-15-8) that introduce electronic asymmetry, this compound allows researchers to isolate the contribution of fluorine substitution to kinase binding and selectivity without confounding variables. Procurement is recommended for SAR campaigns exploring the effect of para-substituent electronics on kinase inhibition potency and target selectivity profiles across the CDK, FLT3, and broader kinase families [2].

Quote Request

Request a Quote for N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.